molecular formula C11H14BrNO B13269013 N-(4-bromophenyl)oxan-4-amine

N-(4-bromophenyl)oxan-4-amine

Cat. No.: B13269013
M. Wt: 256.14 g/mol
InChI Key: MLTGSRSBRNRYDQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is also known by its IUPAC name, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ylamine . This compound is characterized by the presence of a bromophenyl group attached to an oxan-4-amine structure, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)oxan-4-amine typically involves the reaction of 4-bromobenzaldehyde with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxan-4-amines, imines, and reduced phenyl derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

N-(4-bromophenyl)oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)oxan-4-amine: Similar structure but with the bromine atom in the meta position.

    4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an oxane ring.

    N-(4-(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Features a sulfonylbenzoyl group and an amino acid residue.

Uniqueness

N-(4-bromophenyl)oxan-4-amine is unique due to its specific combination of a bromophenyl group and an oxan-4-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)oxan-4-amine

InChI

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2

InChI Key

MLTGSRSBRNRYDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=C(C=C2)Br

Origin of Product

United States

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